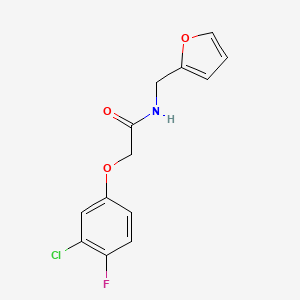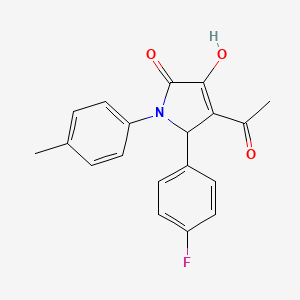![molecular formula C18H22O3 B5108624 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mécanisme D'action
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine (adrenaline) and the hormone norepinephrine (noradrenaline). The β2-adrenergic receptor is primarily expressed in smooth muscle cells, such as those in the bronchioles of the lungs, and in liver and muscle cells. By blocking the β2-adrenergic receptor, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the signaling pathways that are activated by epinephrine and norepinephrine, resulting in decreased bronchodilation, decreased cardiac output, and decreased glucose metabolism.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects, including:
- Decreased bronchodilation: By blocking the β2-adrenergic receptor, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the relaxation of smooth muscle cells in the bronchioles of the lungs, resulting in decreased bronchodilation and increased airway resistance.
- Decreased cardiac output: The β2-adrenergic receptor is also expressed in cardiac muscle cells, where it plays a role in regulating heart rate and contractility. By blocking the β2-adrenergic receptor, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene decreases cardiac output and can lead to decreased blood pressure.
- Decreased glucose metabolism: The β2-adrenergic receptor is also expressed in liver and muscle cells, where it plays a role in regulating glucose metabolism. By blocking the β2-adrenergic receptor, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene inhibits the release of glucose from the liver and decreases glucose uptake by muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the physiological and biochemical effects of β2-adrenergic receptor blockade. Its high potency and selectivity allow for precise control of β2-adrenergic receptor signaling pathways in vitro and in vivo. However, 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has some limitations for lab experiments, including:
- Limited solubility: 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has limited solubility in aqueous solutions, which can make it difficult to prepare solutions at high concentrations.
- Short half-life: 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has a short half-life in vivo, which can limit its usefulness for long-term studies.
Orientations Futures
There are several future directions for research on 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, including:
- Development of new β2-adrenergic receptor antagonists: While 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene is a highly selective β2-adrenergic receptor antagonist, there is still a need for new and more potent antagonists for use in scientific research and clinical applications.
- Investigation of the role of β2-adrenergic receptors in cancer: β2-adrenergic receptors have been implicated in the development and progression of various types of cancer. Further research is needed to elucidate the mechanisms by which β2-adrenergic receptors contribute to cancer progression and to identify new therapeutic targets.
- Development of new drug delivery systems: 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene has limited solubility and a short half-life, which can limit its effectiveness in certain applications. Development of new drug delivery systems, such as nanoparticles or liposomes, could improve the solubility and bioavailability of 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene and other β2-adrenergic receptor antagonists.
Méthodes De Synthèse
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene can be synthesized using a multi-step process that involves the reaction of 3-(4-methoxyphenoxy)propylamine with 2,3-dimethylphenylacetonitrile. The resulting product is then reduced with hydrogen gas to obtain 1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene in high yield and purity.
Applications De Recherche Scientifique
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been used to investigate the role of β2-adrenergic receptors in various physiological processes, including bronchodilation, cardiac function, and glucose metabolism. It has also been used to study the effects of β2-adrenergic receptor blockade on the immune system and in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-6-4-7-18(15(14)2)21-13-5-12-20-17-10-8-16(19-3)9-11-17/h4,6-11H,5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDTWVNMUJTOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propoxy]-2,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)


![N-[(3S)-2-oxo-3-azepanyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5108581.png)



![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![6-methyl-5-(5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108623.png)
![ethyl 4-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5108625.png)
![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)
